Orotic acid
Overview
Description
Orotic acid, also known as uracil-6-carboxylic acid, is a pyrimidinedione and a carboxylic acid. Historically, it was believed to be part of the vitamin B complex and was called vitamin B13, but it is now known that it is not a vitamin. This compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway. It is sometimes used as a mineral carrier in some dietary supplements to increase their bioavailability .
Scientific Research Applications
Orotic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of pyrimidine nucleotides.
Biology: Studied for its role in pyrimidine metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as liver dysfunction, myocardial infarction, and metabolic disorders
Industry: Used in the production of dietary supplements to enhance mineral bioavailability.
Mechanism of Action
Target of Action
Orotic acid, an intermediate in the pyrimidine biosynthetic pathway, primarily targets several enzymes . These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.
Mode of Action
This compound interacts with its targets to facilitate the synthesis of pyrimidine nucleotides. It acts as a precursor for the production of biochemical pyrimidines . It also exhibits antioxidant properties, promoting the synthesis of enzymes acting as free radical scavengers .
Biochemical Pathways
This compound is involved in the de novo synthesis of pyrimidines , serving as a precursor of pyrimidine nucleotides . These nucleotides, such as UTP and CTP, act as substrates for RNA polymerase, and UDP sugars serve as substrates for carbohydrate-containing macromolecules, including glycogen, glycoproteins, and glycolipids . Disturbances in this biosynthetic pathway or trapping of individual pyrimidine nucleotides can lead to severe metabolic and structural alterations of cells .
Pharmacokinetics
It’s known that this compound is involved in many biological processes, and its concentration in the body can change under different conditions .
Result of Action
This compound has been shown to have various effects at the molecular and cellular levels. It can enhance cardiac output and aid in recovery from heart failure . It also behaves as a growth stimulant in mammals and may assist in the absorption of essential nutrients like calcium, magnesium, and others . Moreover, it has been used to manage uncomplicated liver dysfunction in combination with xanthine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effect on stem cell proliferation has been observed to vary depending on the specific conditions of the cellular environment . Additionally, its therapeutic effects in different kinds of organ injuries have been noted, suggesting that its action, efficacy, and stability can be influenced by the physiological state of the organism .
Safety and Hazards
Future Directions
Orotic acid, a natural product, is involved in many biological processes. Human mesenchymal stem cells (hMSCs) have the potential of self-renewable and proliferation. They are commonly isolated from the bone marrow aspirates of large bones. The osteogenic potential of these stem cells has been extensively exploited by scientists in the past to evaluate the performance of synthetic scaffolds developed for tissue engineering .
Biochemical Analysis
Biochemical Properties
Orotic acid is the precursor of pyrimidine nucleotides which are involved in many biochemical reactions . It serves as substrates for RNA polymerase, and UDP sugars, as substrates for carbohydrate-containing macromolecules, e.g., glycogen, glycoproteins, and glycolipids . The biosynthesis of these pyrimidines is well regulated .
Cellular Effects
Dietary administration of this compound is considered to provide a wide range of beneficial effects, including cardioprotection and exercise adaptation . In skeletal muscle cells, this compound modulates both the inflammatory and the metabolic reaction provoked by acute contraction .
Molecular Mechanism
This compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway . It later combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP) .
Temporal Effects in Laboratory Settings
This compound is a sensitive marker of the liver’s capacity to convert toxic ammonia to non-toxic urea that can be excreted . Its excretion is a very sensitive indicator of ornithine transcarbamylase (OTC) activity .
Dosage Effects in Animal Models
Dietary administration of this compound has been shown to reduce the risk of cardiovascular diseases, improve exercise tolerance in patients with coronary artery disease, and offer neuroprotection in brain injury and neurodegenerative disorders .
Metabolic Pathways
This compound is an intermediate in the pyrimidine biosynthetic pathway . It drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation .
Transport and Distribution
This compound uptake is observed in normal liver and kidney . Because this compound is classified as a monocarboxylate, it requires specific pathways such as the use of transporters to cross the plasma membrane .
Subcellular Localization
It is synthesized in the body via a mitochondrial enzyme, indicating that it may be localized in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotic acid can be synthesized by the oxidation of 4-methyluracil with potassium ferricyanide in ammoniacal solution, followed by hydrolysis of the resulting amide to the acid . Another method involves the reaction of glyoxylic acid and acetylhydantoin in water, adjusted to a pH of 7.5, and agitated under controlled pH for a duration of 160 hours at 40°C .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Corynebacterium ammoniagenes or Saccharomyces cerevisiae can be used to produce this compound as an intermediate in the biosynthesis of pyrimidine nucleotides .
Chemical Reactions Analysis
Types of Reactions: Orotic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form orotidine-5’-monophosphate.
Reduction: It can be reduced to dihydroorotate.
Substitution: this compound can form esters and salts with metals such as potassium, ammonium, and iron.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in ammoniacal solution.
Reduction: Enzymatic reduction by dihydroorotate dehydrogenase.
Substitution: Reaction with metal salts to form orotate complexes.
Major Products:
Orotidine-5’-monophosphate: Formed during pyrimidine biosynthesis.
Dihydroorotate: An intermediate in the pyrimidine synthesis pathway.
Metal Orotates: Such as potassium orotate and ammonium orotate.
Comparison with Similar Compounds
Orotic acid is unique among pyrimidine carboxylic acids due to its specific role in nucleotide biosynthesis. Similar compounds include:
Uracil: A pyrimidine base that is a component of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both RNA and DNA.
Compared to these compounds, this compound is distinct in its ability to form orotidine-5’-monophosphate and its use as a mineral carrier in dietary supplements .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Record name | OROTIC ACID | |
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Record name | orotic acid | |
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URL | https://en.wikipedia.org/wiki/Orotic_acid | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025814 | |
Record name | Orotic acid | |
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Molecular Weight |
156.10 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |
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Record name | Orotic acid | |
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Color/Form |
Crystals | |
CAS No. |
65-86-1, 61791-00-2 | |
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Melting Point |
653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |
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Retrosynthesis Analysis
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